molecular formula C8H3BrN2O4 B1415619 3-Bromo-4-cyano-5-nitrobenzoic acid CAS No. 1805020-91-0

3-Bromo-4-cyano-5-nitrobenzoic acid

Cat. No. B1415619
M. Wt: 271.02 g/mol
InChI Key: ZBDZQDREMXMQEO-UHFFFAOYSA-N
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Description

“3-Bromo-4-cyano-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid core with bromine, cyano, and nitro substituents . It’s important to note that the exact compound “3-Bromo-4-cyano-5-nitrobenzoic acid” is not widely documented in the literature, so the information provided here is based on similar compounds and the general properties of its functional groups .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-cyano-5-nitrobenzoic acid” would consist of a benzoic acid core with bromine, cyano, and nitro substituents attached at the 3rd, 4th, and 5th positions respectively . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of “3-Bromo-4-cyano-5-nitrobenzoic acid” would be influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-donating nature of the bromine . This could affect the compound’s susceptibility to further reactions, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-cyano-5-nitrobenzoic acid” would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility and boiling point .

Safety And Hazards

Based on similar compounds, “3-Bromo-4-cyano-5-nitrobenzoic acid” could pose certain hazards. It may cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for “3-Bromo-4-cyano-5-nitrobenzoic acid” could include further studies to fully characterize its properties and potential applications. This could involve more detailed physical and chemical property analyses, testing its reactivity under various conditions, and exploring its potential uses in chemical synthesis or other areas .

properties

IUPAC Name

3-bromo-4-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-1-4(8(12)13)2-7(11(14)15)5(6)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDZQDREMXMQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyano-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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